molecular formula C11H12BrClO2 B1454753 Ethyl 3-(2-bromo-6-chlorophenyl)propanoate CAS No. 1261455-37-1

Ethyl 3-(2-bromo-6-chlorophenyl)propanoate

Cat. No. B1454753
Key on ui cas rn: 1261455-37-1
M. Wt: 291.57 g/mol
InChI Key: XMFNGBZSFDBVGV-UHFFFAOYSA-N
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Patent
US09012457B2

Procedure details

Diethyl 2-(2-bromo-6-chlorobenzyl)malonate (13.0 g, 35.7 mmol), water (1.29 mL, 71.5 mmol) and lithium chloride (3.03 g, 71.50 mmol) in dimethylsulfoxide (75 mL) were heated to +185° C. for 1 h. The solution was allowed to cool. 75 mL of water was added. The mixture was extracted with ethyl acetate. The organic phase was washed with water and aqueous NaHCO3. The organic phase was separated, dried over MgSO4, filtered and the solvent was removed by rotary evaporation to give the title compound. Yield: 7.34 g, 70%. 1H NMR (500 MHz, CDCl3) δ ppm 1.27-1.30 (m, 3H) 2.55-2.61 (m, 2H) 3.27-3.33 (m, 2H) 4.16-4.21 (m, 2H) 7.02 (t, 1H) 7.31-7.35 (m, 1H) 7.45-7.50 (m, 1H). MS m/z 293.0 [M+H]+.
Name
Diethyl 2-(2-bromo-6-chlorobenzyl)malonate
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:3]=1[CH2:4][CH:5](C(OCC)=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7].O.[Cl-].[Li+]>CS(C)=O>[Br:1][C:2]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:3]=1[CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:2.3|

Inputs

Step One
Name
Diethyl 2-(2-bromo-6-chlorobenzyl)malonate
Quantity
13 g
Type
reactant
Smiles
BrC1=C(CC(C(=O)OCC)C(=O)OCC)C(=CC=C1)Cl
Name
Quantity
1.29 mL
Type
reactant
Smiles
O
Name
Quantity
3.03 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water and aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)Cl)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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